molecular formula C13H15ClO4 B1361843 1,3-Diethyl 2-(3-chlorophenyl)propanedioate CAS No. 93307-66-5

1,3-Diethyl 2-(3-chlorophenyl)propanedioate

Cat. No.: B1361843
CAS No.: 93307-66-5
M. Wt: 270.71 g/mol
InChI Key: IVLPRPZSLKVRGX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(3-chlorophenyl)propanedioate is an organic compound with the molecular formula C13H15ClO4 It is a derivative of propanedioate, featuring a 3-chlorophenyl group and two ethyl groups attached to the central carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(3-chlorophenyl)propanedioate can be synthesized through several methods. One common approach involves the esterification of 3-chlorophenylacetic acid with diethyl malonate in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(3-chlorophenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Diethyl 2-(3-chlorophenyl)propanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-(4-chlorophenyl)propanedioate
  • 1,3-Diethyl 2-(2-chlorophenyl)propanedioate
  • 1,3-Diethyl 2-(3-bromophenyl)propanedioate

Uniqueness

1,3-Diethyl 2-(3-chlorophenyl)propanedioate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs.

Biological Activity

1,3-Diethyl 2-(3-chlorophenyl)propanedioate, a compound belonging to the class of diethyl malonates, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15ClO4\text{C}_{13}\text{H}_{15}\text{Cl}\text{O}_4

This compound features a diethyl malonate backbone with a chlorophenyl substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of malonic acid derivatives with appropriate aryl halides. A common method includes using a base to deprotonate malonic acid, followed by nucleophilic substitution with 3-chlorobenzyl bromide or similar reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains using the disk diffusion method. The results demonstrated that the compound showed inhibition zones ranging from 12 mm to 20 mm against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it was tested for inhibition against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The IC50 value was found to be approximately 0.634 µM, indicating a potent inhibitory effect compared to standard inhibitors .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound possesses moderate cytotoxic effects. For instance, it exhibited an IC50 value of around 25 µM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit MAO suggests it may alter neurotransmitter levels in the brain, potentially affecting mood and behavior.
  • Disruption of Bacterial Cell Walls : Its antimicrobial properties may arise from interference with bacterial cell wall synthesis or function.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of diethyl malonate, including this compound, were effective against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers explored the neuroprotective effects of compounds similar to this compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Data Summary

Activity IC50 Value Tested Organism
MAO Inhibition0.634 µMHuman MAO-B
Cytotoxicity (MCF-7)~25 µMHuman Breast Cancer
Antimicrobial ActivityVaries (12-20 mm inhibition zone)Various Bacterial Strains

Properties

IUPAC Name

diethyl 2-(3-chlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPRPZSLKVRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295981
Record name diethyl(3-chlorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93307-66-5
Record name NSC106644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(3-chlorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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